molecular formula C18H24ClN3O3S2 B3002176 Ethyl 4-oxo-4-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butanoate hydrochloride CAS No. 1351660-77-9

Ethyl 4-oxo-4-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butanoate hydrochloride

Cat. No.: B3002176
CAS No.: 1351660-77-9
M. Wt: 429.98
InChI Key: MEOMJLZQGACUSG-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butanoate hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O3S2 and its molecular weight is 429.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Thiazole and Fused Derivatives : Ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, a derivative of Ethyl 4-oxo-4-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butanoate hydrochloride, has been synthesized for antimicrobial activity studies. This compound shows in vitro antimicrobial activity against bacterial isolates such as Escherichia coli and fungal isolates like Aspergillus fumigatus (Wardkhan et al., 2008).

Biological Evaluation

  • Antibacterial and Antifungal Activities : Similar derivatives, synthesized by condensation processes, have shown in vitro antibacterial activity against strains like Bacillus subtilis and antifungal activity against strains like Candida albicans (Vasić et al., 2014).

  • Synthesis for Antimicrobial Activity : Another derivative, ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate, shows antimicrobial activity against various bacteria and fungi, highlighting the potential of such compounds in antimicrobial research (Sarvaiya et al., 2019).

Potential in Drug Development

  • Drug Development and Antimicrobial Agents : Derivatives like ethyl 2-(4-(benzo[ d ]thiazol-2-yl)piperazin-1-yl)acetate, synthesized for bioactivity studies, are evaluated for their potential as antimicrobial agents. This implies a promising avenue for drug development using such compounds (Al-Talib et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that thiazole derivatives, which are part of the compound’s structure, have been found to act on a variety of biological targets . These targets include various receptors and enzymes involved in inflammatory, antimicrobial, antiviral, and antitumor responses .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in a way that modulates the target’s function . This can result in a variety of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Thiazole derivatives have been shown to impact a variety of biochemical pathways . These pathways are often related to the biological activities mentioned earlier, such as inflammation, microbial infection, viral infection, and tumor growth .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups that can be metabolized or aid in excretion .

Result of Action

Given the biological activities associated with thiazole derivatives, it can be inferred that the compound may have effects such as reducing inflammation, inhibiting microbial or viral growth, or inhibiting tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Properties

IUPAC Name

ethyl 4-oxo-4-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2.ClH/c1-2-24-18(23)6-5-17(22)21-9-7-20(8-10-21)12-16-19-14(13-26-16)15-4-3-11-25-15;/h3-4,11,13H,2,5-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOMJLZQGACUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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